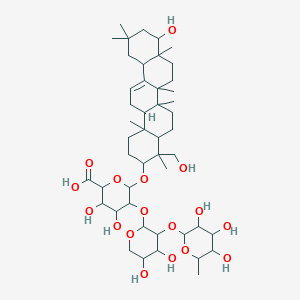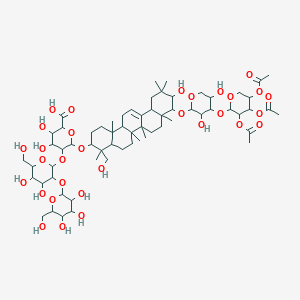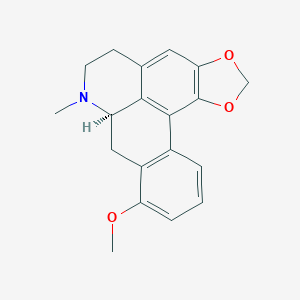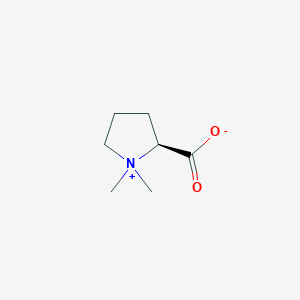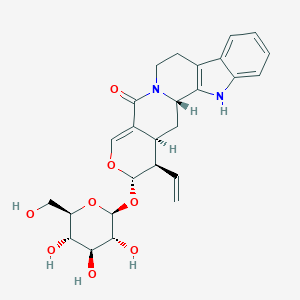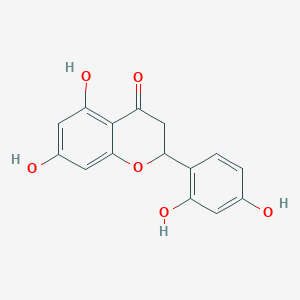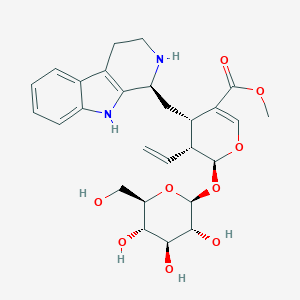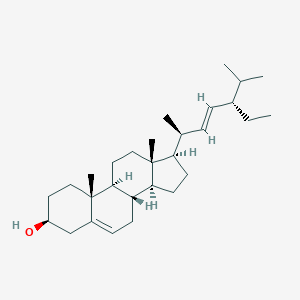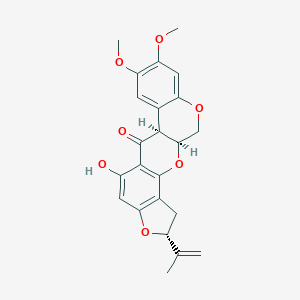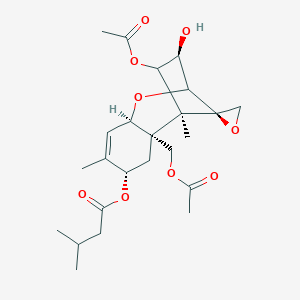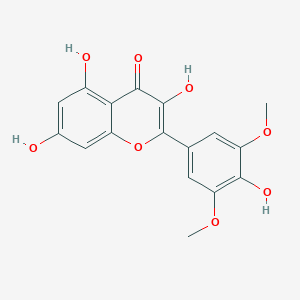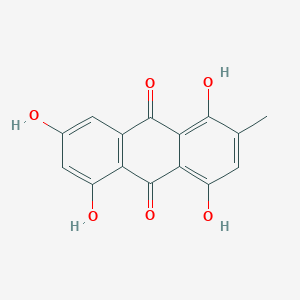
Catenarine
Vue d'ensemble
Description
Catenarin is a naturally occurring anthraquinone derivative with the molecular formula C15H10O6. It is known for its vibrant red color and is primarily found in certain fungi, such as those belonging to the genus Pyrenophora.
Applications De Recherche Scientifique
Chemistry: Catenarin is used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Catenarin exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Catenarin has shown promise in the treatment of diabetes.
Industry: Due to its vibrant red color, catenarin is used as a natural dye in the textile and food industries.
Mécanisme D'action
Target of Action
Catenarin, an anthraquinone compound, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) . These receptors play a crucial role in leukocyte migration, a process that contributes to inflammation and β cell loss in type 1 diabetes (T1D) .
Mode of Action
Instead, it inhibits CXCR4- and CCR5-mediated chemotaxis in leukocytes . This inhibition occurs through the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7), as well as calcium mobilization .
Biochemical Pathways
The primary biochemical pathways affected by Catenarin are the CXCR4 and CCR5 pathways . By inhibiting these pathways, Catenarin suppresses chemotaxis in leukocytes, which is implicated in the inflammatory response associated with T1D . The compound achieves this by reducing the phosphorylation of mitogen-activated protein kinases and their upstream kinases, and by affecting calcium mobilization .
Result of Action
The molecular and cellular effects of Catenarin’s action primarily involve the prevention of T1D in non-obese diabetic mice . By inhibiting CXCR4- and CCR5-mediated chemotaxis in leukocytes, Catenarin reduces inflammation, which contributes to leukocyte migration (termed insulitis) and β cell loss in T1D .
Analyse Biochimique
Biochemical Properties
Catenarin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5), which are implicated in chemotaxis in leukocytes . This suggests that Catenarin plays a significant role in biochemical reactions, particularly those related to immune response.
Cellular Effects
Catenarin has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to protect against type 1 diabetes in non-obese diabetic mice by inhibiting CXCR4 and CCR5 pathways . This suggests that Catenarin can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Catenarin exerts its effects at the molecular level through several mechanisms. It does not act on the expression of CCR5 and CXCR4. Instead, it inhibits CCR5- and CXCR4-mediated chemotaxis via the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7) and calcium mobilization .
Dosage Effects in Animal Models
The effects of Catenarin vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it has been shown that Catenarin and/or its anthraquinone analogs dose-dependently suppress CXCR4- and CCR5-implicated chemotaxis in leukocytes .
Metabolic Pathways
Catenarin is a polyketide, generally synthesized from acetyl and malonyl-CoA . The biosynthesis of quinones like Catenarin is characterized by the diversity of metabolic pathways of the different living organisms . Other pathways different from polyketide synthases, like mevalonic or hydroxybenzoic acids, are also involved .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Catenarin can be synthesized through several chemical routes. One common method involves the oxidative coupling of appropriate anthraquinone precursors under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate. The reaction is carried out in an organic solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired anthraquinone structure .
Industrial Production Methods: Industrial production of catenarin often involves the fermentation of specific fungal strains known to produce this compound. The fungi are cultured in nutrient-rich media, and the catenarin is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through techniques such as column chromatography to obtain high-purity catenarin .
Analyse Des Réactions Chimiques
Types of Reactions: Catenarin undergoes various chemical reactions, including:
Oxidation: Catenarin can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of catenarin can yield hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: Catenarin can undergo substitution reactions where functional groups on the anthraquinone core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or alkylated anthraquinone derivatives.
Comparaison Avec Des Composés Similaires
Catenarin is part of the anthraquinone family, which includes several other compounds with similar structures and properties:
Emodin: Like catenarin, emodin is an anthraquinone derivative with anti-inflammatory and antimicrobial properties. emodin is more commonly found in plants such as rhubarb.
Diacerein: Diacerein is another anthraquinone derivative used primarily for its anti-inflammatory effects in the treatment of osteoarthritis.
Questin: Questin is an anthraquinone derivative with potent antioxidant and cytotoxic properties.
Catenarin stands out due to its unique combination of antimicrobial, anti-inflammatory, and potential antidiabetic properties, making it a compound of significant interest in both scientific research and industrial applications .
Propriétés
IUPAC Name |
1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDXGKUTGQJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197212 | |
| Record name | 4-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-46-0 | |
| Record name | Catenarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CATENARIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KATENARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


